

Application Notes and Protocols: DS-1040 in Combination with Thrombectomy Procedures

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Compound of Interest

Compound Name: DS-1040 Tosylate

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Introduction

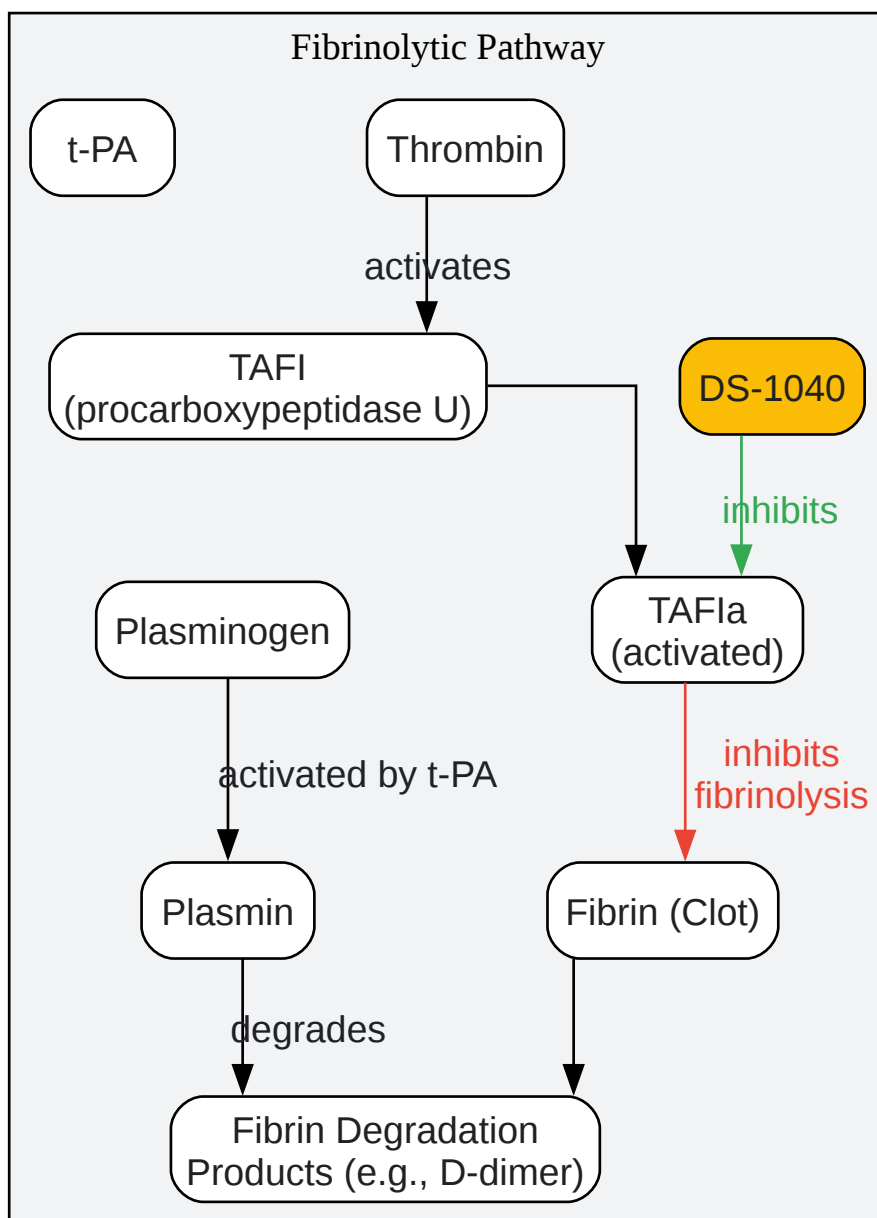
DS-1040 is an investigational small molecule inhibitor of the activated form of thrombin-activatable fibrinolysis inhibitor (TAFIa).^{[1][2][3][4][5][6]} By targeting TAFIa, DS-1040 enhances endogenous fibrinolysis, the physiological process of dissolving blood clots. This mechanism presents a promising therapeutic strategy for thromboembolic diseases, such as acute ischemic stroke (AIS), particularly as an adjunct to mechanical thrombectomy.^{[1][2][5]} These application notes provide a comprehensive overview of DS-1040, including its mechanism of action, and detail protocols for preclinical and clinical evaluation in the context of thrombectomy.

Mechanism of Action

DS-1040 is a potent and selective inhibitor of TAFIa, also known as carboxypeptidase U.^[5] TAFIa plays a crucial role in downregulating fibrinolysis by removing C-terminal lysine residues from partially degraded fibrin. This removal prevents the binding of plasminogen and tissue plasminogen activator (t-PA), thereby attenuating the fibrinolytic process. By inhibiting TAFIa, DS-1040 preserves these lysine binding sites, promoting plasminogen activation and enhancing the breakdown of fibrin clots.^[3] Preclinical studies have demonstrated that this targeted action does not significantly affect coagulation time or platelet aggregation, suggesting a favorable safety profile with a reduced risk of bleeding compared to traditional thrombolytic agents.^{[3][4]}

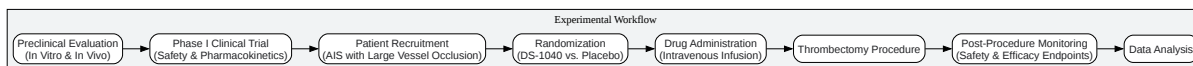
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of DS-1040 and a typical experimental workflow for its evaluation.



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Caption: Signaling pathway of DS-1040 in the fibrinolytic cascade.



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Caption: A typical experimental workflow for evaluating DS-1040 with thrombectomy.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of DS-1040.

Table 1: Preclinical In Vitro Activity of DS-1040

Parameter	Value	Species	Reference
IC50 for TAF1a	5.92 nmol/L	Human	[3]
IC50 for Carboxypeptidase N	3.02 x 106 nmol/L	Human	[3]

Table 2: Phase I Clinical Trial in Patients with Acute Ischemic Stroke Undergoing Thrombectomy (NCT03198715)

Parameter	Placebo (n=9)	DS-1040 (0.6 mg, n=6)	DS-1040 (1.2 mg, n=11)	DS-1040 (2.4 mg, n=10)	DS-1040 (4.8 mg, n=3)	Reference
Pharmacokinetics						
C _{max} (ng/mL)	N/A	17.2 ± 6.25	29.7 ± 7.50	60.6 ± 11.8	141.0 ± 61.7	[5]
AUC _{0-24hr} (ng·h/mL)	N/A	151 ± 40.5	267 ± 61.6	503 ± 154	1320 ± 752	[5]
t _{1/2} (h)	N/A	4.61	16.8 ± 1.74	19.5 ± 10.5	29.7 ± 2.35	[5]
Safety Outcomes						
Symptomatic						
Intracranial Hemorrhage (ICH) within 36h	0	0	0	0	0	[1][2]
Major Extracranial Bleeding within 96h						
	0	0	0	0	0	[1][2]
Drug-related Subarachnoid Hemorrhage						
	0	1	0	0	0	[1][2]
Deaths	2	0	1	0	0	[1][2]
Pharmacodynamics						

Change in
D-dimer
from
baseline at
24h (µg/mL
FEU)

+0.28

-

-

+1.18

+0.45

[\[5\]](#)

Experimental Protocols

In Vitro TAFIa Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of DS-1040 against human TAFIa.

Materials:

- Recombinant human TAFIa
- DS-1040
- Fluorogenic peptide substrate for TAFIa
- Assay buffer (e.g., Tris-HCl with NaCl and ZnCl₂)
- 96-well microplates
- Fluorometric plate reader

Procedure:

- Prepare a serial dilution of DS-1040 in the assay buffer.
- Add the TAFIa enzyme solution to each well of the microplate.
- Add the different concentrations of DS-1040 to the respective wells.
- Incubate the plate at 37°C for a predetermined time to allow for inhibitor binding.

- Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
- Monitor the fluorescence intensity over time using a plate reader.
- Calculate the rate of substrate cleavage for each DS-1040 concentration.
- Plot the percentage of inhibition against the logarithm of the DS-1040 concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

In Vivo Microthrombosis Model (Rat)

Objective: To evaluate the fibrinolytic efficacy of DS-1040 in a rat model of tissue factor-induced microthrombosis.

Materials:

- Male Sprague-Dawley rats
- Tissue factor
- DS-1040
- Saline (vehicle control)
- Anesthesia
- Surgical instruments for intravenous administration
- Lung tissue collection and processing reagents
- Fibrin staining reagents (e.g., Martius Scarlet Blue)
- Microscope and image analysis software

Procedure:

- Anesthetize the rats according to approved animal care protocols.
- Induce microthrombosis by intravenous injection of tissue factor.

- After a set period to allow for clot formation, administer DS-1040 or vehicle intravenously.
- Euthanize the animals at a specified time point post-treatment.
- Perfuse the lungs with saline and harvest the tissue.
- Fix, embed, and section the lung tissue.
- Stain the sections for fibrin to visualize microthrombi.
- Quantify the area of fibrin deposition in the lung sections using image analysis software.
- Compare the extent of fibrin deposition between the DS-1040 treated and control groups.

Phase I Clinical Trial Protocol for DS-1040 with Thrombectomy

Official Title: A Phase I, Single Blind, Placebo-controlled, Randomized Study to Assess the Safety of DS-1040b in Subjects With Thrombectomy Treated Acute Ischemic Stroke.[7]

Objective: To assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of DS-1040 in patients with AIS undergoing mechanical thrombectomy.[1][2][5]

Study Design:

- Phase: I
- Design: Randomized, single-blind, placebo-controlled, dose-escalation study.[1][2]
- Population: Patients aged 20 to 89 years with AIS due to a large vessel occlusion, eligible for thrombectomy within 8 hours of symptom onset.[1]

Procedure:

- Screening and Enrollment: Confirm eligibility criteria, including imaging confirmation of large vessel occlusion.

- Randomization: Randomize eligible patients to receive a single intravenous infusion of either placebo or DS-1040 at escalating doses (e.g., 0.6 mg, 1.2 mg, 2.4 mg, 4.8 mg).[\[1\]](#)[\[2\]](#)
- Drug Administration: Administer the assigned treatment as a 6-hour intravenous infusion.[\[7\]](#)
- Thrombectomy: Perform mechanical thrombectomy according to standard of care.
- Assessments:
 - Primary Safety Endpoints: Monitor for incidence of symptomatic intracranial hemorrhage (ICH) and major extracranial bleeding.[\[1\]](#)[\[2\]](#)
 - Pharmacokinetics: Collect serial blood samples to determine plasma concentrations of DS-1040 and calculate pharmacokinetic parameters (C_{max}, AUC, t_{1/2}).[\[5\]](#)
 - Pharmacodynamics: Measure biomarkers of fibrinolysis, including D-dimer levels and TAFIa activity, at baseline and various time points post-infusion.[\[5\]](#)[\[7\]](#)
 - Clinical Outcomes: Assess neurological function using scales such as the National Institutes of Health Stroke Scale (NIHSS) and modified Rankin Scale (mRS).

Data Analysis:

- Summarize safety data descriptively.
- Analyze pharmacokinetic parameters using non-compartmental methods.
- Compare changes in pharmacodynamic markers between treatment groups.

Conclusion

DS-1040, a novel TAFIa inhibitor, shows potential as an adjunctive therapy to mechanical thrombectomy in patients with acute ischemic stroke. Its mechanism of enhancing endogenous fibrinolysis with a potentially lower bleeding risk is a promising area of research. The provided protocols and data offer a framework for further investigation into the clinical utility of DS-1040 in this setting.

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